

Application Note: High-Performance Liquid Chromatography (HPLC) of nor-NOHA Acetate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>nor-NOHA acetate</i>
CAS No.:	1140844-63-8; 189302-40-7
Cat. No.:	B2892306

[Get Quote](#)

Introduction & Compound Profile

nor-NOHA acetate is an intermediate analog that inhibits Arginase I and II by mimicking the transition state of arginine hydrolysis.[1] Unlike standard small molecules, it is a zwitterionic amino acid analog with high water solubility and poor retention on standard C18 columns without modification.

Chemical Identity[1]

- Compound:

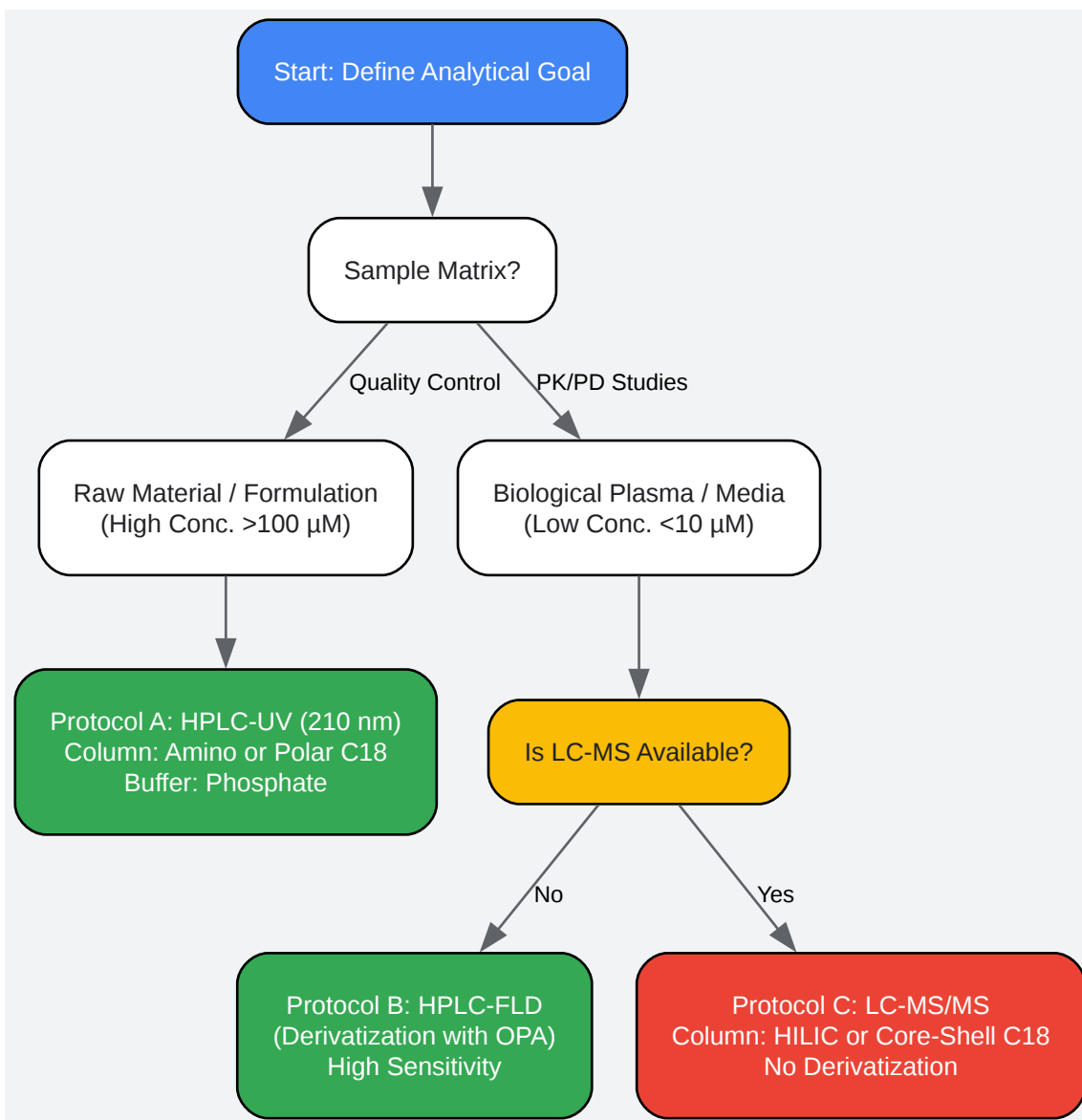
-hydroxy-nor-L-arginine diacetate[1][2]
- CAS: 1140844-63-8 (acetate), 189302-40-7 (free base/generic)[1]
- Molecular Weight: 296.28 g/mol (Diacetate salt)[1][2]
- Solubility: Highly soluble in water (>50 mg/mL) and PBS.[1] Caution: Poor solubility in DMSO; avoid DMSO stock solutions to prevent precipitation or degradation.[1]

Analytical Challenges

- Lack of Chromophore: nor-NOHA lacks a conjugated -system, making direct UV detection at standard wavelengths (254 nm) impossible.[1] Detection requires low-UV (205-210 nm) or derivatization.[1]
- Retention Issues: Being highly polar, it elutes in the void volume of standard reverse-phase (RP) columns.
- Artifact Generation: nor-NOHA can spontaneously react with riboflavin or hydrogen peroxide in cell culture media to release NO-like species, potentially confounding pharmacokinetic (PK) readouts.[1][3]

Method Development Strategy (Decision Tree)

The choice of method depends strictly on the analyte concentration and available instrumentation.



[Click to download full resolution via product page](#)

Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on sample type and sensitivity requirements.

Protocol A: Routine Purity Check (HPLC-UV)

Target: Raw material purity, formulation stability, and high-concentration stock verification.[1]

Mechanism: Uses ion-suppression or weak ion-exchange interactions on an amino column to retain the polar analyte.

Chromatographic Conditions

Parameter	Setting
Column	Amino () Column (e.g., LiChroCART , 250 x 4.0 mm, 5 µm)
Mobile Phase	A: 20-50 mM Ammonium Phosphate (pH 2.5 - 3.0) B: Acetonitrile (ACN)
Mode	Isocratic: 25% Buffer A / 75% ACN
Flow Rate	1.0 mL/min
Detection	UV Absorbance @ 210 nm (Critical: 254 nm will show no signal)
Temperature	25°C
Injection Vol	10 - 20 µL

Procedure

- Buffer Prep: Dissolve ammonium dihydrogen phosphate in water. Adjust pH to 2.5 using phosphoric acid. Filter through 0.22 µm nylon filter.[1]
- Sample Prep: Dissolve **nor-NOHA acetate** in Mobile Phase A (Buffer) to a concentration of 1 mg/mL.
- System Suitability:
 - Inject a blank (mobile phase) to ensure baseline stability at 210 nm.
 - Inject Standard.[1][4] Retention time should be approx. 6–10 mins depending on ACN %.
 - Acceptance: Tailing factor < 1.[1]5. If tailing occurs, increase buffer ionic strength.[1]

Protocol B: High-Sensitivity Bioanalysis (HPLC-FLD)

Target: Plasma pharmacokinetics (PK), cell lysates.[1] Mechanism: Pre-column derivatization with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) creates a highly fluorescent isoindole derivative.

Reagents

- Derivatization Reagent: Dissolve 10 mg OPA in 200 μ L methanol. Add 1.8 mL Borate buffer (0.4 M, pH 10.0) and 10 μ L 3-MPA. (Prepare fresh daily; light sensitive).

Chromatographic Conditions

Parameter	Setting
Column	Core-Shell C18 (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 μ m)
Mobile Phase A	25 mM Sodium Phosphate buffer (pH 6.5)
Mobile Phase B	Methanol : Acetonitrile : Water (45:45:10 v/v)
Gradient	0 min: 0% B 15 min: 100% B 18 min: 100% B 20 min: 0% B
Detection	Fluorescence: Ex 340 nm / Em 455 nm (or Ex 235 / Em 450)

Step-by-Step Workflow

- Sample Extraction:
 - Mix 100 μ L Plasma with 300 μ L cold methanol (protein precipitation).
 - Vortex 30s, Centrifuge 10,000 x g for 10 min at 4°C.
 - Collect supernatant.[1][5][6]
- Derivatization (Automated or Manual):
 - Mix 50 μ L Supernatant + 50 μ L OPA Reagent.
 - Incubate exactly 2.0 minutes at room temperature (reaction is fast).

- Inject immediately (derivatives can be unstable after 10-15 mins).
- Analysis:
 - nor-NOHA derivative elutes distinct from L-Arginine (endogenous).[1]
 - Note: Use L-homoarginine as an Internal Standard (IS) to correct for derivatization variability.

Protocol C: LC-MS/MS (Direct Quantitation)

Target: High-throughput PK, complex matrices, avoiding derivatization.

Chromatographic Conditions

Parameter	Setting
Column	HILIC (e.g., Waters BEH Amide or Phenomenex Luna HILIC)
Mobile Phase A	10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	HILIC Mode: Start High Organic (90% B) Low Organic (50% B) over 5 mins.[1]
MS Source	ESI Positive Mode (+ve)
MRM Transitions	Precursor: 221.1 (M+H) Product: Identify specific fragments (typically loss of hydroxylamine group).

Critical Handling & Stability Notes

Spontaneous NO Release (Artifact Warning)

Research indicates that nor-NOHA can react with riboflavin (common in cell media like DMEM/RPMI) or

to spontaneously release NO-like species.[1]

- Impact: False positives in Griess assays or NO-probe readouts.[1]
- Mitigation: Perform HPLC sampling in PBS or saline where possible. If media is required, use riboflavin-free media for kinetic studies.[1]

Solubility & Storage

- Water: Excellent (>50 mg/mL).[1]
- DMSO: Avoid. Solubility is inconsistent and often leads to "crashing out" upon dilution into aqueous buffers.[1]
- Stock Storage: Store powder at -20°C (stable >2 years). Aqueous stock solutions (10 mM) are stable for 6 months at -80°C.

Peak Tailing

- Cause: Interaction of the basic amine/guanidine group with residual silanols on the column.
- Fix: Ensure buffer concentration is at least 20 mM. For LC-MS, use Ammonium Formate rather than just Formic Acid to provide ionic competition.[1]

References

- Tenu, J. P., et al. (1999).[1] Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. Nitric Oxide.[1][4][5][6][7][8]
- Baggio, R., et al. (1999).[1] Pharmacokinetics of N-omega-hydroxy-nor-L-arginine. (General reference for PK parameters cited in search results).
- Momma, T. Y., & Ottaviani, J. I. (2020).[1][6] Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications. Free Radical Biology and Medicine.
- Cayman Chemical. (n.d.).[1] nor-NOHA (acetate) Product Information & Solubility Data. [1]

- Puyat, S., et al. (2011).[1] HPLC determination of arginases inhibitor N-(ω)-hydroxy-nor-L-arginine using core-shell particle column and LC-MS/MS. Journal of Chromatography B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. caymanchem.com](https://www.caymanchem.com) [[caymanchem.com](https://www.caymanchem.com)]
- [2. N o -Hydroxy-nor-L-arginine, Diacetate Salt](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- [3. Arginase inhibitor, N \$\omega\$ -hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications](https://pubmed.ncbi.nlm.nih.gov) - PubMed [pubmed.ncbi.nlm.nih.gov]
- [4. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- [5. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [6. mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- [7. Comparative pharmacokinetics of N\(\$\omega\$ \)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats](https://pubmed.ncbi.nlm.nih.gov) - PubMed [pubmed.ncbi.nlm.nih.gov]
- [8. The arginase inhibitor N \$\omega\$ -hydroxy-nor-arginine \(nor-NOHA\) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 \(ARG2\) as the functional target](https://pubmed.ncbi.nlm.nih.gov) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Note: High-Performance Liquid Chromatography (HPLC) of nor-NOHA Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2892306/docs#application-note-high-performance-liquid-chromatography-hplc-of-nor-noha-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)